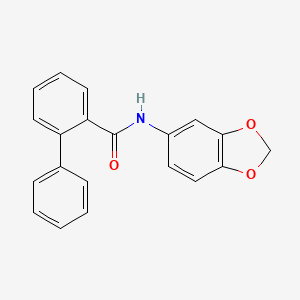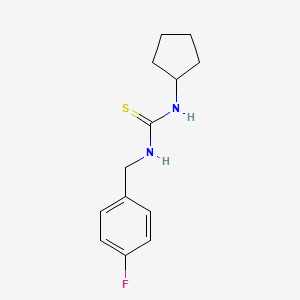![molecular formula C16H16N2O2 B5765030 methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate](/img/structure/B5765030.png)
methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate, also known as MDAC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MDAC belongs to the class of dibenzazepine derivatives and has been found to exhibit a range of biological activities.
Mécanisme D'action
The exact mechanism of action of methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonergic, noradrenergic, and dopaminergic systems. This compound has been found to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons. This compound has also been found to modulate the activity of various enzymes and receptors in the brain, including the GABA-A receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate in lab experiments is its potential therapeutic applications. This compound has been found to exhibit a range of biological activities, which makes it a promising candidate for further research. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.
Orientations Futures
There are several future directions for research on methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate. One area of interest is its potential use as a neuroprotective agent. This compound has been found to have potential neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its potential use in the treatment of epilepsy. This compound has been found to exhibit anticonvulsant properties, which may make it a promising candidate for further research in this area. Overall, further research is needed to fully understand the potential therapeutic applications of this compound.
Méthodes De Synthèse
Methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate can be synthesized using a variety of methods, including the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine with methyl isocyanate. Other methods include the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine with phosgene and methylamine, or the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine with methyl chloroformate and ammonia.
Applications De Recherche Scientifique
Methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate has been studied extensively for its potential therapeutic applications. It has been found to exhibit antidepressant, anxiolytic, and anticonvulsant properties. This compound has also been found to have potential neuroprotective effects.
Propriétés
IUPAC Name |
methyl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-16(19)17-13-9-8-12-7-6-11-4-2-3-5-14(11)18-15(12)10-13/h2-5,8-10,18H,6-7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEGGBRWIKORFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201430 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-bromo-4-methoxyphenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5764961.png)


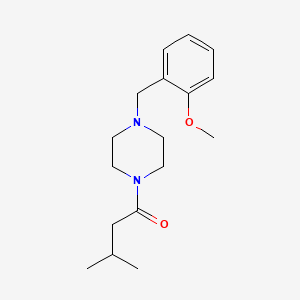

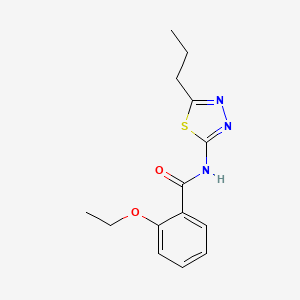

![2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5765011.png)
![3-[2-(3-acetylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5765015.png)
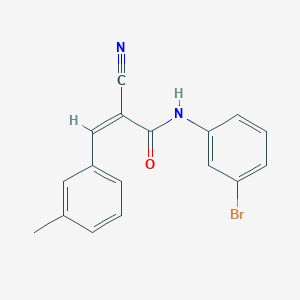
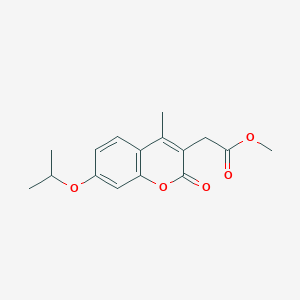
![4-[(dimethylamino)methylene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5765031.png)
